N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-2,1,3-benzothiadiazole-4-sulfonamide
Description
N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-2,1,3-benzothiadiazole-4-sulfonamide is a heterocyclic compound featuring a benzimidazole core substituted at the 2-position with a methoxymethyl group and at the 5-position with a 2,1,3-benzothiadiazole-4-sulfonamide moiety. The benzimidazole scaffold is known for its pharmacological versatility, often serving as a key structural motif in drugs targeting enzymes, receptors, or pathogens .
Properties
Molecular Formula |
C15H13N5O3S2 |
|---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
N-[2-(methoxymethyl)-3H-benzimidazol-5-yl]-2,1,3-benzothiadiazole-4-sulfonamide |
InChI |
InChI=1S/C15H13N5O3S2/c1-23-8-14-16-10-6-5-9(7-12(10)17-14)20-25(21,22)13-4-2-3-11-15(13)19-24-18-11/h2-7,20H,8H2,1H3,(H,16,17) |
InChI Key |
OTFMVEWEBXFKKO-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NC2=C(N1)C=C(C=C2)NS(=O)(=O)C3=CC=CC4=NSN=C43 |
Origin of Product |
United States |
Biological Activity
N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-2,1,3-benzothiadiazole-4-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Antitumor Activity
Recent studies have indicated that compounds containing benzimidazole and benzothiadiazole moieties exhibit significant antitumor properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.
Key Findings:
- Cell Lines Tested: The compound was evaluated against human lung cancer cell lines A549, HCC827, and NCI-H358.
- IC50 Values:
- A549: (2D assay)
- HCC827: (2D assay)
- NCI-H358: (2D assay)
These values indicate that the compound effectively inhibits cell proliferation in a dose-dependent manner, with lower IC50 values suggesting higher potency.
| Cell Line | IC50 (μM) | Assay Type |
|---|---|---|
| A549 | 6.75 ± 0.19 | 2D |
| HCC827 | 6.26 ± 0.33 | 2D |
| NCI-H358 | 6.48 ± 0.11 | 2D |
Antimicrobial Activity
In addition to its antitumor effects, this compound has also been tested for antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Testing Methodology:
- Microdilution Method: Following CLSI guidelines to determine minimum inhibitory concentrations (MICs).
Results:
Compounds similar to this compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli.
Study on Antitumor Efficacy
A study published in Molecules evaluated several benzimidazole derivatives for their antitumor efficacy. The findings revealed that compounds with structural similarities to this compound exhibited:
- High selectivity towards tumor cells over normal cells.
- Significant inhibition of tumor growth in both in vitro and in vivo models.
Study on Antimicrobial Properties
Another study focused on the antimicrobial properties of benzothiadiazole derivatives found that:
- The presence of a sulfonamide group enhanced antibacterial activity.
- Compounds were effective against resistant strains of bacteria.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
2.1.1 Core Heterocycle Variations
- N-(2-methyl-1H-benzimidazol-5-yl)-2,1,3-benzoxadiazole-4-sulfonamide (CAS: 1232783-70-8): This compound replaces the benzothiadiazole with a benzoxadiazole ring and substitutes the 2-position of benzimidazole with a methyl group.
Propan-2-yl N-[2-(1,3-thiazol-4-yl)-3H-benzimidazol-5-yl] carbamate (MK-905) :
This veterinary drug (Bovicam) lacks the sulfonamide group but incorporates a thiazole ring. The carbamate linkage and thiazole substituent suggest antiparasitic activity, possibly through tubulin inhibition .
2.1.2 Substituent Variations
- N-(2-Chloro-6-methylphenyl)-2-[[2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]amino]-5-thiazolecarboxamide: A patent-listed compound featuring a benzimidazole-thiazole hybrid with a morpholinylmethyl group. Such structures are often explored for kinase inhibition or anticancer applications due to their ability to disrupt protein-protein interactions .
Pharmacological Activity
- Target Compound : While direct data on its activity is unavailable, the sulfonamide group is associated with carbonic anhydrase or protease inhibition in related compounds .
- MK-905 : Demonstrated anthelmintic activity in veterinary use, likely targeting helminthic microtubules .
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
